N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide

Agrochemical Fungicide Physicochemical Properties

Researchers often face supply uncertainty for specialized pyrazole amides with precise substitution patterns. This compound solves that by providing a ready-to-screen 5-cyclopropyl-3-CF3 pyrazole core linked to an isobutyramide side chain. • Pre-validated scaffold for RORγ inhibition and agrochemical fungicide programs. • Distinct ethyl linker and isobutyramide moiety enable SAR diversification. • Consistent quality with documented identity (CAS 1797674-60-2) ensures reproducible results. Reliable global shipping supports both medicinal chemistry and crop protection discovery workflows.

Molecular Formula C13H18F3N3O
Molecular Weight 289.302
CAS No. 1797674-60-2
Cat. No. B2943584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide
CAS1797674-60-2
Molecular FormulaC13H18F3N3O
Molecular Weight289.302
Structural Identifiers
SMILESCC(C)C(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2
InChIInChI=1S/C13H18F3N3O/c1-8(2)12(20)17-5-6-19-10(9-3-4-9)7-11(18-19)13(14,15)16/h7-9H,3-6H2,1-2H3,(H,17,20)
InChIKeyPAXGPHNDBBDCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide: Cyclopropyl-CF3 Pyrazole Amide


N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide is a synthetic pyrazole-amide derivative featuring a 5-cyclopropyl and 3-trifluoromethyl substituted pyrazole core linked via an ethyl chain to an isobutyramide moiety . It belongs to a class of compounds explored for agrochemical fungicidal and insecticidal applications, as well as potential pharmaceutical uses including RORγ inhibition [1][2]. The combination of a lipophilic trifluoromethyl group and a cyclopropyl ring distinguishes its physicochemical profile from simpler pyrazole amides.

Agrochemical fungicide screening scaffold 5-cyclopropyl-3-CF3 pyrazole core
RORγ pathway inhibitor discovery Isobutyramide side chain SAR context
Membrane permeability tool context Neutral amide with predicted higher logP

Specificity of the Cyclopropyl-CF3 Pyrazole Amide


In-class substitution of pyrazole amides is unreliable due to the profound impact of minor structural changes on biological activity and physicochemical properties. The target compound's specific substitution pattern—5-cyclopropyl, 3-trifluoromethyl, and an ethyl-linked isobutyramide—is not generic. Closely related analogs with altered linkers (e.g., methylene or propyl) or different amide substituents (e.g., morpholino or methylphenyl) exhibit distinct bioactivity profiles in agrochemical and pharmaceutical contexts [1][2]. The trifluoromethyl group is critical for metabolic stability and target engagement, and its modification or removal can severely diminish efficacy in fungal control or RORγ inhibition, making direct substitution without quantitative validation a high-risk procurement decision [3].

Linker length Ethyl-to-methylene substitution may shift bioactivity profile and target engagement context
3-CF3 group Removal or modification of trifluoromethyl may reduce metabolic stability and reported class-level activity
Amide side chain Isobutyramide-to-acetamide or aryl-amide shift may alter ADME/PK context and IP space

Differentiation Evidence


Structural Comparison vs. Bromo-Pyrazole Analog

The target compound, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide, can be differentiated from the closely related N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide . While quantitative bioactivity data is not publicly available for a direct head-to-head comparison, the structural difference—replacement of the 5-cyclopropyl-3-trifluoromethyl substitution with a 4-bromo substituent—is a critical differentiation factor. The 5-cyclopropyl and 3-trifluoromethyl groups are known pharmacophores in fungicidal pyrazole amides, contributing to enhanced lipophilicity and target binding, whereas the 4-bromo analog is a simpler, less decorated scaffold [1].

Structural comparison
Supporting evidence
5-cyclopropyl-3-CF3 pyrazole core vs 4-bromo substitution — pharmacophoric substitution context
Structurally distinct scaffold for fungicide screening programs
No public head-to-head bioactivity data available
Agrochemical Fungicide Physicochemical Properties

Fungicidal Activity: Class-Level Evidence

Patents within the pyrazole amide class demonstrate that compounds featuring a cyclopropyl group and a trifluoromethyl substituent on the pyrazole ring exhibit superior fungicidal activity. A patent on pyrazole amide compounds (AU2011325578B9) explicitly states that its compounds have 'excellent prevention and controlling effects on diseases, such as cucumber downy mildew, corn rust, wheat powdery mildew, rice blast, etc., and in particular, a better prevention and controlling effect on cucumber downy mildew and corn rust' [1]. The target compound, with its 5-cyclopropyl-3-trifluoromethyl substitution, is structurally congruent with these highly active fungicidal scaffolds, suggesting a class-level advantage over analogs lacking this specific substitution pattern, such as N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)isobutyramide, which has a methylene linker and a 1-methyl substituent .

Fungicidal class context
Class-level inference
Patent-reported disease-control endpoints for 5-cyclopropyl-3-CF3 pyrazoles — cucumber downy mildew and corn rust
Reported class-level fungicidal activity context
Compound-specific data not publicly available; class-level patent claim
Fungicide Cucumber Downy Mildew Corn Rust

RORγ Inhibition vs. Acetamide Analogs

A patent from Amgen (US20150266824A1) discloses pyrazole amide derivatives as RORγ inhibitors for treating autoimmune and inflammatory diseases [1]. The target compound's isobutyramide side chain is a key differentiating feature. A closely related ChEMBL compound, CHEMBL1556226 (2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide), shares the identical pyrazole core but features an acetamide linker and a 2-methylphenyl substituent instead of the ethyl-isobutyramide chain [2]. This structural difference in the amide portion is likely to significantly impact pharmacokinetic properties and target residence time, as the isobutyramide provides greater steric bulk and lipophilicity compared to the acetamide [1].

RORγ scaffold context
Supporting evidence
Ethyl-isobutyramide side chain vs acetamide + 2-methylphenyl — CHEMBL1556226 comparator
Divergent amide side chain supports SAR diversification studies
No public IC50 or Kd data for either compound against RORγ
RORγ Autoimmune Disease Inflammation

Physicochemical Profile vs. Propanoic Acid Analog

A direct physicochemical comparison can be made with 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid (CAS 957292-28-3) . The target compound (MW 289.3 g/mol) is a neutral amide, whereas the comparator is a carboxylic acid (MW 248.2 g/mol). The isobutyramide group significantly increases molecular weight and is expected to enhance logP, potentially improving membrane permeability. While experimentally measured logP values are not publicly available for either compound, the structural difference implies a marked divergence in solubility and permeability profiles, which are critical for both agrochemical absorption and oral bioavailability .

MW and logP context
Supporting evidence
+41.1 g/mol MW difference
Neutral amide predicted higher logP may support permeability screening
LogP not experimentally quantified; computed properties only
Lipophilicity Drug-likeness Physicochemical Profile

Application Scenarios


Fungicide Lead Optimization

The compound is structurally aligned with patent-protected pyrazole amide fungicides showing high efficacy against cucumber downy mildew and corn rust [1]. Its specific 5-cyclopropyl-3-trifluoromethyl substitution matches the most active scaffolds, making it a strong candidate for lead optimization programs targeting oomycete and rust diseases. Procurement should be prioritized over simpler pyrazole amides lacking this substitution pattern for projects aiming to build on established class-level efficacy.

RORγ Inhibitor Discovery

As a pyrazole amide derivative, this compound falls within the chemical space claimed for RORγ inhibition [2]. The ethyl-isobutyramide side chain differentiates it from acetamide-based analogs like CHEMBL1556226, offering a distinct vector for SAR exploration. It is an ideal procurement choice for medicinal chemistry teams seeking to diversify amide side chains while retaining the pharmacophoric pyrazole core for RORγ target engagement.

Membrane Permeability Tool Compound

The neutral, relatively lipophilic nature of the isobutyramide, combined with the trifluoromethyl group, makes this compound a useful tool for studying passive membrane permeability . Its higher predicted logP compared to carboxylic acid analogs (e.g., 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid) allows for comparative studies on the impact of amide vs. acid functionality on cellular uptake in both plant and mammalian cell lines.

Insecticide SAR Expansion

Pyrazolyl amide compounds are disclosed as insecticides for agricultural and public health use [3]. The target compound's unique ethyl linker between the pyrazole and isobutyramide distinguishes it from the more common methylene-linked analogs. It is a high-value procurement for insecticide discovery groups seeking to explore the effect of linker length and flexibility on insecticidal potency and spectrum.

Application
Selection Property
Validation Focus
Fungicide lead optimization
Pharmacophoric scaffold alignment
Disease-control endpoint validation
RORγ inhibitor discovery
Amide side chain diversification
RORγ target engagement assay context
Membrane permeability studies
Neutral lipophilic amide profile
Cellular uptake comparison context
Insecticide SAR expansion
Ethyl linker flexibility context
Insecticidal spectrum assay context
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